molecular formula C20H17ClN6O2S B2592449 N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-20-4

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2592449
CAS No.: 895118-20-4
M. Wt: 440.91
InChI Key: VWHLPTPTWKJHMR-UHFFFAOYSA-N
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Description

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant ALK activity , driven by gene fusions, amplifications, or mutations, is a well-validated oncogenic driver in several malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. This compound exerts its effects by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby potently inhibiting its enzymatic activity and subsequent downstream signaling through key pathways such as the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades . The primary research application of this inhibitor is the investigation of ALK-dependent tumorigenesis and the molecular mechanisms underlying both the efficacy of and resistance to ALK-targeted therapies. It serves as a critical tool compound for in vitro and in vivo studies aiming to validate ALK as a therapeutic target, to explore synthetic lethal interactions, and to model and overcome clinical resistance mechanisms that often arise from secondary mutations in the ALK kinase domain. Its high specificity profile makes it particularly valuable for dissecting the complex signaling networks in ALK-positive cancers and for supporting the development of next-generation therapeutic strategies.

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-11-7-8-14(10-16(11)21)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-4-6-15(9-13)29-3/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLPTPTWKJHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the methoxybenzamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of triazoles and thiadiazoles often exhibit notable antibacterial and antifungal activities. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is particularly associated with enhanced biological activity due to its ability to interact with biological targets effectively .

Anticancer Properties
Research has indicated that triazole derivatives can exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown that compounds structurally related to N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide can induce apoptosis in cancer cells .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticides and Fungicides
Compounds containing triazole and thiadiazole moieties are often explored for their use as agrochemicals. These compounds can function as fungicides or pesticides due to their ability to disrupt the metabolic processes of pests and pathogens in plants. The incorporation of specific substituents can enhance their efficacy and selectivity towards target organisms while minimizing toxicity to beneficial species .

Plant Growth Regulators
Research into the use of such compounds as plant growth regulators has also gained traction. Their ability to modulate plant hormonal pathways can lead to improved growth rates and stress resistance in crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by thiadiazole synthesis. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents on the triazole ring could lead to enhanced potency against resistant strains .

Case Study 2: Anticancer Research

Another research project focused on evaluating the anticancer potential of thiadiazole and triazole derivatives. The findings suggested that specific structural modifications could lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound 1,2,4-Thiadiazole + Triazole 3-Chloro-4-methylphenyl, 3-methoxybenzamide - ~482.94*
Compound 6 () 1,3,4-Thiadiazole + Isoxazole Phenyl, benzamide 160 348.39
Compound 8a () 1,3,4-Thiadiazole + Pyridine Acetyl, methyl, phenyl 290 414.49
Compound 9c () Benzimidazole + Triazole 4-Bromophenyl, acetamide - ~550.45*
Compound 8b () 1,3,4-Thiadiazole + Pyridine Ethyl ester, phenyl 200 444.52

*Calculated based on molecular formula.

Key Observations:

  • Substituent Influence on Solubility : The target compound’s 3-methoxybenzamide group likely improves aqueous solubility compared to acetyl (8a) or ester (8b) derivatives, which are more lipophilic .
  • Electron-Withdrawing Effects : The 3-chloro substituent in the target compound may enhance stability and binding affinity via electron withdrawal, akin to bromine in 9c () .

Spectral and Analytical Data

  • Target Compound : Expected IR peaks at ~1600–1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy), with ¹H-NMR signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • Compound 8a () : Exhibited dual C=O stretches at 1679 and 1605 cm⁻¹, consistent with acetyl and benzamide groups .
  • Compound 9c () : Displayed bromine-induced deshielding in ¹H-NMR (δ 8.3–8.4 ppm for bromophenyl protons), contrasting with the target’s methoxy resonance .

Biological Activity

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic moieties, including a triazole , thiadiazole , and benzamide . Its molecular formula is C20H17ClN6O2SC_{20}H_{17}ClN_6O_2S, with a molecular weight of approximately 440.08 g/mol . The presence of these functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring through azole chemistry.
  • Introduction of the thiadiazole moiety via cyclization reactions.
  • Coupling with the methoxybenzamide segment.

Careful control of reaction conditions is critical to maintain the integrity of the intermediates and enhance yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:

  • Efficacy Against Bacteria : The compound has shown effectiveness against Escherichia coli and Listeria monocytogenes, with activity comparable to established antibiotics such as ampicillin.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 12.5–25 μg/mL for certain strains .

Anticancer Activity

Preliminary studies suggest potential anticancer effects of this compound. While specific mechanisms are still under investigation, its structural features may allow for interactions with cancer cell pathways. Research is ongoing to elucidate these mechanisms and assess cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study 1Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Investigated the antibacterial mechanisms of triazole derivatives; highlighted structural importance in activity.
Study 3Examined similar compounds with promising anticancer properties; suggested further exploration of their mechanisms.

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?

The synthesis involves multi-step heterocyclic reactions. A common approach includes:

  • Cyclization : Substituted benzoic acid hydrazides are cyclized using POCl₃ at 120°C to form oxadiazole or thiadiazole cores, as seen in analogous protocols .
  • Functionalization : Subsequent coupling with triazole precursors (e.g., 3-chloro-4-methylphenyl derivatives) under nucleophilic substitution or click chemistry conditions .
  • Characterization : Intermediates are validated via IR spectroscopy (C=O, N-H stretches), ¹H/¹³C NMR (substituent integration), and elemental analysis (C, H, N, S content) to confirm regiochemistry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What role do substituents (e.g., 3-chloro-4-methylphenyl, methoxybenzamide) play in stabilizing the compound’s structure?

  • The 3-chloro-4-methylphenyl group enhances lipophilicity and π-π stacking, critical for binding to hydrophobic enzyme pockets.
  • The methoxybenzamide moiety participates in hydrogen bonding with biological targets, as observed in structurally related triazole-thiadiazoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., enzyme concentrations, incubation times). For example, uses in vitro α-glucosidase inhibition assays at pH 6.8, while employs anticancer assays with MCF-7 cells .
  • Structural Analogues : Compare bioactivity across derivatives (e.g., fluorobenzyl vs. methylphenyl substituents) to identify pharmacophoric elements .
  • Statistical Validation : Use dose-response curves (IC₅₀ values) with triplicate measurements to ensure reproducibility .

Q. What strategies optimize catalytic efficiency in synthesizing triazole-thiadiazole hybrids?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields in triazole formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thiadiazole functionalization .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Q. How do computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Predict binding modes with targets (e.g., α-glucosidase in ) using AutoDock Vina. Docking scores correlate with experimental IC₅₀ values .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic sulfur in thiadiazole) for further derivatization .
  • Pharmacophore Modeling : Maps hydrogen bond acceptors (triazole N) and hydrophobic regions (chlorophenyl group) to guide analogue design .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large-scale batches .
  • Byproduct Management : Monitor thiadiazole dimerization via HPLC and adjust stoichiometry (e.g., 1.2:1 reagent ratio) .
  • Thermal Stability : TGA analysis reveals decomposition above 250°C, necessitating low-temperature storage .

Methodological Considerations

  • Contradictory Data Analysis : Use meta-analysis frameworks to compare bioactivity datasets, accounting for variables like cell line specificity or assay detection limits .
  • Synthetic Optimization : Design fractional factorial experiments to test reagent ratios, temperatures, and catalysts simultaneously .

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